![molecular formula C23H27N5O B4253847 2-(2-aminopyrimidin-5-yl)-N-cycloheptyl-N,8-dimethylquinoline-4-carboxamide](/img/structure/B4253847.png)
2-(2-aminopyrimidin-5-yl)-N-cycloheptyl-N,8-dimethylquinoline-4-carboxamide
Overview
Description
2-(2-aminopyrimidin-5-yl)-N-cycloheptyl-N,8-dimethylquinoline-4-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a kinase inhibitor, which means that it can block certain enzymes in the body that are involved in cell signaling pathways. In
Mechanism of Action
The mechanism of action of 2-(2-aminopyrimidin-5-yl)-N-cycloheptyl-N,8-dimethylquinoline-4-carboxamide involves the inhibition of certain kinases in the body. Kinases are enzymes that play a key role in cell signaling pathways, which are involved in various cellular processes such as growth, proliferation, and differentiation. By blocking these kinases, this compound can disrupt these pathways and potentially inhibit the growth and proliferation of cancer cells or reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-aminopyrimidin-5-yl)-N-cycloheptyl-N,8-dimethylquinoline-4-carboxamide are still being studied. However, it has been shown to have potential anti-cancer and anti-inflammatory effects in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-aminopyrimidin-5-yl)-N-cycloheptyl-N,8-dimethylquinoline-4-carboxamide in lab experiments is its potential to selectively block certain kinases in the body. This can allow researchers to study the role of these kinases in various diseases and potentially develop new treatments. However, one limitation is that this compound may have off-target effects on other enzymes in the body, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 2-(2-aminopyrimidin-5-yl)-N-cycloheptyl-N,8-dimethylquinoline-4-carboxamide. One direction is to further study its potential anti-cancer and anti-inflammatory effects in preclinical and clinical studies. Another direction is to explore its potential as a treatment for other diseases such as autoimmune disorders. Additionally, researchers can investigate the potential off-target effects of this compound and develop strategies to minimize these effects.
Scientific Research Applications
2-(2-aminopyrimidin-5-yl)-N-cycloheptyl-N,8-dimethylquinoline-4-carboxamide has been studied for its potential applications in scientific research. This compound is a kinase inhibitor, which means that it can block certain enzymes in the body that are involved in cell signaling pathways. This makes it useful for studying these pathways and their role in various diseases such as cancer, inflammation, and autoimmune disorders.
properties
IUPAC Name |
2-(2-aminopyrimidin-5-yl)-N-cycloheptyl-N,8-dimethylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-15-8-7-11-18-19(22(29)28(2)17-9-5-3-4-6-10-17)12-20(27-21(15)18)16-13-25-23(24)26-14-16/h7-8,11-14,17H,3-6,9-10H2,1-2H3,(H2,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHDCYYRNJORRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=C(N=C3)N)C(=O)N(C)C4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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